Product packaging for 2-{Spiro[4.5]decan-8-yl}propanoic acid(Cat. No.:)

2-{Spiro[4.5]decan-8-yl}propanoic acid

Cat. No.: B13164194
M. Wt: 210.31 g/mol
InChI Key: QZOGHQDZFXICSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-{Spiro[4.5]decan-8-yl}propanoic acid is a high-purity chemical compound featuring a spiro[4.5]decane scaffold, a structure of significant interest in medicinal chemistry and advanced organic synthesis. This compound is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. The unique spirocyclic framework provides structural rigidity and three-dimensionality, which is highly valuable in the design and development of novel pharmacologically active molecules . While this specific compound's mechanism of action is not fully characterized, structural analogs based on the spiro[4.5]decane system have demonstrated notable biological activity. For instance, derivatives such as 2,8-dimethyl-1-oxa-8-aza-spiro[4.5]decan-3-one have been identified as potent ligands for the Muscarinic Acetylcholine Receptor M4, showing binding affinity in the nanomolar range (Ki = 6.7 nM) . This suggests the potential of the spiro[4.5]decane core as a privileged structure in central nervous system (CNS) drug discovery. The propanoic acid functional group enhances the molecule's utility, serving as a versatile handle for further synthetic modification, including the formation of amides and esters. Researchers can leverage this compound as a key synthetic intermediate for constructing complex molecular architectures, exploring structure-activity relationships, and developing new chemical entities for biomedical screening. The compound is supplied with guaranteed purity and stability to ensure consistent and reliable experimental results. Researchers are advised to consult the associated Safety Data Sheet (SDS) for proper handling and storage conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22O2 B13164194 2-{Spiro[4.5]decan-8-yl}propanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

2-spiro[4.5]decan-8-ylpropanoic acid

InChI

InChI=1S/C13H22O2/c1-10(12(14)15)11-4-8-13(9-5-11)6-2-3-7-13/h10-11H,2-9H2,1H3,(H,14,15)

InChI Key

QZOGHQDZFXICSW-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCC2(CCCC2)CC1)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 Spiro 4.5 Decan 8 Yl Propanoic Acid and Analogues

Retrosynthetic Analysis of the Spiro[4.5]decane Core and Propanoic Acid Moiety

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. lkouniv.ac.in It involves the process of deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary bond disconnections. lkouniv.ac.innumberanalytics.com

The disconnection approach for spirocyclic compounds typically targets the bonds connected to the spirocyclic center or bonds within one of the rings to simplify the structure. researchgate.net For the 2-{Spiro[4.5]decan-8-yl}propanoic acid target molecule, two primary disconnections are considered:

C-C Bond Disconnection of the Propanoic Acid Moiety: The most straightforward initial disconnection is breaking the bond between the spiro[4.5]decane core and the propanoic acid side chain. This simplifies the target to a functionalized spiro[4.5]decane intermediate and a two-carbon synthon for the acid side chain. This approach allows for the separate synthesis of the complex spiro-core, followed by the installation of the side chain.

Spiro-Ring Disconnection: The core spiro[4.5]decane framework can be disconnected in several ways. A common strategy involves cleaving one of the C-C bonds of the cyclopentane (B165970) ring attached to the spiro-carbon. This transforms the spirocycle into a more manageable monosubstituted cyclohexane (B81311) precursor, which contains a side chain that can be cyclized in a subsequent step to form the five-membered ring.

These disconnection strategies guide the identification of plausible synthetic routes and key starting materials. numberanalytics.comrnlkwc.ac.in

Based on the retrosynthetic analysis, several key precursors and intermediates can be identified for the synthesis of the spiro[4.5]decane system. The choice of precursor is critical for the stereocontrolled construction of the spirocyclic carbon skeleton. niscpr.res.in

A versatile and common starting material for many spiro[4.5]decane syntheses is a substituted cyclohexanone (B45756) derivative. researchgate.net For instance, cyclohexane-1,4-dione has been utilized as a precursor in a sequence involving Claisen rearrangement and Ring-Closing Metathesis (RCM) to construct the spiro[4.5]decane framework for sesquiterpenes like acorone. niscpr.res.in Another approach begins with a cyclohexanone-β-ketoester to generate a versatile intermediate, (2,10-dimethylspiro[4.5]dec-1-en-6-one), which serves as a common precursor for several spiro[4.5]decane-based sesquiterpenoids. researchgate.net

The table below summarizes potential precursors identified through retrosynthetic analysis.

Synthetic StrategyKey Precursor/IntermediateTarget Moiety
Ring-Closing MetathesisDiallylated Cyclohexane-1,4-dioneSpiro[4.5]decane Core
Cycloaddition2-Methylene-tetrahydronaphthalene-1-oneSpiro[4.5]decane-6-one
CycloadditionN-cyclopropylanilinesSpiro[4.5]decane-6-one
Unified ApproachCyclohexanone-β-ketoesterSpiro[4.5]decane Core

Approaches to the Construction of the Spiro[4.5]decane System

The construction of the spiro[4.5]decane system is the central challenge in synthesizing the target compound and its analogues. Various modern synthetic methods have been developed to address this, offering pathways with high efficiency and stereocontrol.

Ring-Closing Metathesis (RCM) has emerged as a powerful tool for the formation of cyclic and spirocyclic systems under mild conditions. arkat-usa.orgwikipedia.org This reaction utilizes metal catalysts, typically ruthenium-based complexes like Grubbs' catalyst, to facilitate the intramolecular metathesis of a diene, forming a cycloalkene and volatile ethylene (B1197577). wikipedia.orgorganic-chemistry.org

The application of RCM to spiro[4.5]decane synthesis involves the preparation of a cyclohexane derivative bearing two terminal alkene chains attached to the same carbon atom. niscpr.res.inarkat-usa.org For example, a diallylated derivative of cyclohexane-1,4-dione can be subjected to RCM. The ruthenium catalyst initiates a cascade that results in the formation of the five-membered ring, yielding the spiro[4.5]decane skeleton. niscpr.res.in This method is advantageous as it often proceeds with high functional group tolerance and the resulting double bond in the newly formed ring can be used for further synthetic manipulations. arkat-usa.orgnih.gov

Table of Key Features in RCM for Spirocycle Synthesis

FeatureDescription
Catalyst Typically second-generation Grubbs' or Hoveyda-Grubbs' catalysts.
Precursor A diallylated active methylene (B1212753) compound (e.g., from a 1,3-diketone). arkat-usa.org
Driving Force Formation of a stable cyclic alkene and the removal of volatile ethylene gas. organic-chemistry.org
Ring Sizes Effective for synthesizing 5- to 30-membered rings. organic-chemistry.org
Advantages Mild reaction conditions, high functional group tolerance, and creation of a useful double bond for further modification. arkat-usa.org

Cycloaddition reactions provide another powerful avenue for constructing the spiro[4.5]decane core by forming multiple carbon-carbon bonds in a single step, often with high stereoselectivity.

The [3+2] cycloaddition is a versatile method for constructing five-membered rings. In the context of spiro[4.5]decane synthesis, this reaction can be employed to form the cyclopentane ring onto a pre-existing cyclohexane system.

A recent development utilizes a synergistic photocatalysis and organocatalysis approach for the [3+2] cycloaddition of N-cyclopropylanilines with 2-methylene-tetrahydronaphthalene-1-ones (which contain a cyclohexenone fragment). mdpi.comresearchgate.net In this process, the N-cyclopropylaniline acts as a three-carbon synthon, while the exocyclic double bond of the methylene-cyclohexenone serves as the two-carbon component. The reaction proceeds under mild, metal-free conditions to afford highly functionalized 2-amino-spiro[4.5]decane-6-ones with excellent diastereoselectivity (up to 99:1). mdpi.comresearchgate.net This method aligns with the principles of green chemistry due to its high atom economy. mdpi.comresearchgate.net The resulting spiro[4.5]decane-6-one is a valuable intermediate that can be further elaborated to introduce the desired propanoic acid side chain.

Intramolecular Reactions for Spiro Annulation

Intramolecular reactions are a powerful tool for the construction of the spiro[4.5]decane skeleton, offering high efficiency and stereocontrol. One notable approach is the Claisen rearrangement of bicyclic dihydropyrans, which can furnish highly functionalized spiro[4.5]decanes in a stereoselective manner. researchgate.netresearchgate.netnih.gov This method has been successfully applied in the total synthesis of natural products containing the spiro[4.5]decane core, such as (-)-gleenol, where a multi-functionalized intermediate was obtained as a single diastereomer. researchgate.netnih.gov

Another significant intramolecular strategy is the copper(I) halide-catalyzed decomposition of phenolic α-diazoketones. This reaction proceeds via an intramolecular cyclization to yield spiro[4.5]deca-6,9-diene-2,8-diones with high efficiency. rsc.org Furthermore, the intramolecular Schmidt reaction, involving the reaction of ketones with alkyl azides, provides a pathway to nitrogen-containing spiro[4.5]decanes, such as 2-amino-spiro[4.5]decane-6-ones. mdpi.com

Intramolecular Reaction Key Features Precursors Products
Claisen RearrangementHigh stereoselectivity, formation of functionalized products.Bicyclic dihydropyransFunctionalized spiro[4.5]decanes
Decomposition of α-diazoketonesHigh yield, catalyzed by copper(I) halides.Phenolic α-diazoketonesSpiro[4.5]deca-6,9-diene-2,8-diones
Schmidt ReactionIntroduces nitrogen into the spirocycle.Ketones and alkyl azidesAmino-spiro[4.5]decanes

Radical Cyclization Approaches

Radical cyclizations offer a versatile and powerful method for the formation of the spiro[4.5]decane framework, often proceeding under mild conditions. Visible-light-promoted radical addition followed by a dearomative cyclization is a modern approach to construct spirocycles. acs.org A notable example is the samarium(II) iodide-promoted ketyl radical mediated tandem cyclization of ω-alkynyl carbonyl compounds bearing an activated alkene, which yields spiro[4.5]decanes with a high degree of stereoselectivity. researchgate.net

In a similar vein, a cascade of radical cyclization followed by an (hetero)aryl migration has been developed for the synthesis of spirocyclic vinyl sulfones. rsc.org Furthermore, iron(III)-catalyzed trifluoromethylation in tandem with a radical-induced phenol (B47542) dearomatizing spirocyclization has been employed to synthesize CF3-substituted spiro[4.5]decanes, showcasing the utility of radical processes in introducing functional groups during the spiroannulation step. researchgate.net

Radical Cyclization Method Key Features Reagents/Catalysts Products
Visible-light-promoted cyclizationMild, sustainable conditions.Photoredox catalystSpirocycles
SmI2-mediated tandem cyclizationHigh stereoselectivity.Samarium(II) iodideSpiro[4.5]decanes
Tandem cyclization/migrationAccess to functionalized spirocycles.Radical initiatorSpirocyclic vinyl sulfones
Iron-catalyzed trifluoromethylation/spirocyclizationIntroduces CF3 group during cyclization.Iron(III) catalyst, Togni's reagentCF3-substituted spiro[4.5]decanes

Acid- and Metal-Catalyzed Spirocyclization

A diverse array of acid and metal catalysts have been employed to facilitate the construction of the spiro[4.5]decane system. Gold(I) catalysis has been utilized in a vinylogous Conia-ene reaction of 4-alkyne tethered cyclohex-2-enones to form spiro[4.5]deca-1,6-diene-8-ones. researchgate.net Simple iron salts, such as FeCl3, have also been shown to promote a one-step synthesis of spiro[4.5]decane derivatives. amanote.com

More complex catalytic systems, such as palladium/norbornene, have been developed for the C–H activation and arene dearomatization of phenol-based biaryls with bromoalkyl alkynes, leading to the formation of polycyclic structures embedded with a spiro[4.5]decane core. acs.org Organocatalysis has also emerged as a powerful tool, with cinchona alkaloid-derived primary amines catalyzing the asymmetric spirocyclization of cyclic 2,4-dienones with cyanoketones to produce spiro-dihydropyrano cyclohexanones. rsc.orgnih.gov Additionally, the classical acid- or base-catalyzed self-condensation of cyclohexanone can also lead to the formation of spirocyclic structures. elsevierpure.com

Catalyst System Reaction Type Substrates Products
Au(I)Vinylogous Conia-ene reaction4-Alkyne tethered cyclohex-2-enonesSpiro[4.5]deca-1,6-diene-8-ones
FeCl3One-step spirocyclizationNot specifiedSpiro[4.5]decane derivatives
Palladium/NorborneneC–H activation/dearomatizationPhenol-based biaryls and bromoalkyl alkynesSpiro[4.5]decane-embedded polycyclics
Organocatalyst (Cinchona alkaloid-derived)Asymmetric spirocyclizationCyclic 2,4-dienones and cyanoketonesSpiro-dihydropyrano cyclohexanones

Introduction and Modification of the Propanoic Acid Side Chain

Once the spiro[4.5]decane core is established, the focus shifts to the introduction and modification of the propanoic acid side chain at the C8 position.

Strategies for Carbon-Carbon Bond Formation at the Spiro Center

The formation of the carbon-carbon bond for the propanoic acid side chain at the spiro center is a critical step. Plausible synthetic routes towards this compound could involve the one-pot conversion of α-methoxy carboxylic acids to α-methyl carboxylic acids, which can then be further elaborated. evitachem.com Another potential strategy is the oxidative cleavage of a pre-existing ring in a tricyclic precursor to unmask the desired spiro[4.5]decane with a functionalized side chain that can be converted to the propanoic acid moiety. evitachem.com

Functional Group Transformations of Carboxylic Acid Precursors

The final steps in the synthesis often involve the transformation of a precursor functional group into the desired carboxylic acid. Common strategies include the oxidation of primary alcohols or aldehydes to the corresponding carboxylic acid. solubilityofthings.com For instance, a precursor alcohol at the C8 position of the spiro[4.5]decane could be oxidized to an aldehyde, which is then further oxidized to the carboxylic acid. Alternatively, a nitrile group could be introduced and subsequently hydrolyzed to the carboxylic acid. The Hell-Volhard-Zelinsky reaction provides a method to functionalize the α-carbon of a carboxylic acid, which could be utilized to build up the propanoic acid side chain from a simpler acetic acid precursor. vedantu.comquora.comquora.com

Stereoselective Synthesis

Achieving a high degree of stereocontrol is a paramount challenge in the synthesis of complex molecules like this compound. Several of the aforementioned methods for constructing the spiro[4.5]decane core offer excellent stereoselectivity. For example, the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones has been reported with diastereomeric ratios of up to 99:1. mdpi.com

The stereocontrolled total synthesis of (-)-gleenol highlights the power of the Claisen rearrangement to establish multiple stereocenters in a single step, affording a multi-functionalized spiro[4.5]decane as a single diastereomer. researchgate.netnih.gov Similarly, the samarium(II) iodide-promoted ketyl radical mediated tandem cyclization has been shown to be a highly stereoselective method for the construction of spiro[4.5]decanes. researchgate.net These examples underscore the potential for achieving high levels of stereocontrol in the synthesis of substituted spiro[4.5]decanes, which is crucial for the preparation of enantiomerically pure this compound.

Control of Diastereoselectivity in Spiro[4.5]decane Construction

Achieving high diastereoselectivity is crucial in the synthesis of complex molecules like spiro[4.5]decanes. Various methodologies have been developed to this end, often relying on sterically controlled reactions or the use of chiral auxiliaries. For instance, the Claisen rearrangement of multi-functionalized spiro[4.5]decanes has been shown to proceed as a single diastereomer in excellent yield. nih.govresearchgate.net This transformation establishes the stereochemistry of the spirocyclic core in a highly controlled manner.

Another approach involves the diastereoselective reduction of a ketone under Birch conditions, which has been successfully employed in the total synthesis of axane sesquiterpenes like gleenol (B1239691) and axenol. nih.gov Furthermore, a gold/palladium relay catalytic tandem cyclization reaction has been developed to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives with high diastereoselectivity under mild conditions. researchgate.net Similarly, a [3 + 2] cycloaddition reaction employing cooperative photocatalysis and organocatalysis has yielded 2-amino-spiro[4.5]decane-6-ones with a high diastereoselectivity of up to 99:1. mdpi.comresearchgate.net

Enantioselective Approaches to Chiral Spiro[4.5]decane Systems

The synthesis of enantiomerically pure spiro[4.5]decane systems is of great importance due to the distinct biological activities often exhibited by different enantiomers. Asymmetric synthesis, which utilizes chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other, is a key strategy. rijournals.com

For example, the asymmetric synthesis of spiro[4.5]-1-one compounds has been achieved using palladium catalysts. mdpi.com The enantioselective synthesis of 1,6-dioxaspiro[4.5]decane compounds has been accomplished through an asymmetric five-membered ring cyclization induced by sulfinyl chirality. This method has been successfully applied to the synthesis of all four stereoisomers of 2-methyl-1,6-dioxaspiro[4.5]decane, an insect pheromone.

Influence of Catalyst Systems on Stereochemical Outcomes

The choice of catalyst system plays a pivotal role in dictating the stereochemical outcome of reactions leading to spiro[4.5]decane frameworks. rijournals.com Both metal-based and organocatalytic systems have been effectively utilized to control stereoselectivity.

Palladium catalysts have been instrumental in the asymmetric synthesis of spiro[4.5]-1-one compounds and in the synthesis of highly functionalized chiral spirocyclopentyl p-dienones. mdpi.com In a different approach, a combination of photocatalysis and a BINOL-derived phosphoric acid as an organocatalyst has been used to achieve high diastereoselectivity in the synthesis of 2-amino-spiro[4.5]decane-6-ones. mdpi.com This method offers the advantage of being metal-free and proceeding under mild conditions. mdpi.com Furthermore, a relay catalysis strategy involving both gold and palladium has been reported for the diastereoselective synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.net Iron(II)-catalyzed reactions have also been reported for the synthesis of polyfunctionalized cyclopentylamines, which can be precursors to spiro[4.5]decane systems. mdpi.com

Synthesis of Structurally Diverse this compound Analogues

The synthesis of analogues of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.

Synthesis of Related Spiro[4.5]decane Carboxylic Acids

The synthesis of various spiro[4.5]decane carboxylic acids has been reported, often as part of investigations into their potential biological activities. For example, spiro[4.5]decane-2-carboxylic acid and spiro[4.5]decane-2,2-dicarboxylic acid have been synthesized and evaluated for their anticonvulsant activity. nih.gov The synthesis of spiro[4.5]decane-7-carboxylic acid, 6-oxo-, methyl ester can be achieved from spiro[4.5]decan-6-one and dimethyl carbonate. chemicalbook.com The Claisen rearrangement has proven to be a powerful tool for the stereoselective synthesis of functionalized spiro[4.5]decanes, which can serve as precursors to carboxylic acid derivatives. researchgate.netresearchgate.net

Preparation of Spiro[4.5]decane Derivatives with Heteroatoms (e.g., 1,4-Dioxaspiro[4.5]decane, 1,4-Diazaspiro[4.5]decane, 1,4-Oxazaspiro[4.5]decane Systems)

The incorporation of heteroatoms into the spiro[4.5]decane framework introduces structural and electronic diversity, which can significantly impact the biological properties of the resulting compounds.

1,4-Dioxaspiro[4.5]decane derivatives are widely used as synthetic intermediates. researchgate.net 1,4-Dioxaspiro[4.5]decan-8-one can be synthesized from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane via selective deketalization. researchgate.netgoogle.comgoogle.com This key intermediate can then be used to prepare a variety of other derivatives, including 1,4-dioxaspiro[4.5]decan-8-ol. prepchem.com

1,4-Diazaspiro[4.5]decane derivatives , such as 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, have been synthesized through multi-step sequences. mdpi.comproquest.com These compounds are of interest in medicinal chemistry.

1,4-Oxazaspiro[4.5]decane systems have also been synthesized. For instance, derivatives of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione have been prepared from p-aminophenol. researchgate.net Additionally, the reaction of dihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trione with N-substituted 2-aminoethanols yields derivatives of 1-oxa-7λ⁶-thia-4-azaspiro[4.5]decane-7,7-diones. researchgate.net

Table 1: Examples of Heterocyclic Spiro[4.5]decane Systems and their Synthetic Precursors

Heterocyclic Spiro[4.5]decane SystemKey Synthetic Precursor(s)
1,4-Dioxaspiro[4.5]decan-8-one1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione4-Phenylcyclohexanone, Sodium cyanide, Methylamine hydrochloride
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dionep-Aminophenol, Glycolic acid
1-Oxa-7λ⁶-thia-4-azaspiro[4.5]decane-7,7-dioneDihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trione, N-substituted 2-aminoethanols

Synthetic Routes to Propanoic Acid Derivatives with Spirocyclic Moieties

The synthesis of propanoic acid derivatives bearing spirocyclic moieties has been explored in the context of developing new therapeutic agents. One notable example is the synthesis of spironolactone, a drug containing a spirocyclic lactone. A key step in its synthesis involves the hydrogenation of an alkyne to form the necessary propionic acid side chain, which then undergoes cyclization to form the spirocyclic lactone. nih.gov While not directly a this compound, this illustrates a general strategy for constructing propanoic acid-derived spirocycles. More broadly, the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been achieved through the hydroarylation of 3-(furan-2-yl)propenoic acids, demonstrating a method for creating substituted propanoic acids that could potentially be adapted for spirocyclic systems. mdpi.com

Advanced Synthetic Methodologies and Catalysis

Recent advancements in synthetic organic chemistry have provided powerful tools for the construction of intricate molecular architectures like spiro[4.5]decanes. These methods often offer higher efficiency, selectivity, and more sustainable routes compared to classical approaches.

A novel and efficient approach for the synthesis of spiro[4.5]decane derivatives involves the synergistic combination of photocatalysis and organocatalysis. mdpi.com This dual catalytic system enables unique transformations under mild reaction conditions. A notable example is the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones through a [3+2] cycloaddition reaction. mdpi.comresearchgate.net

This methodology utilizes 2-methylene-tetrahydronaphtalene-1-ones and N-cyclopropylanilines as starting materials. mdpi.com The reaction is catalyzed by a BINOL-derived phosphoric acid under photocatalyst-free conditions, which is a significant advantage. mdpi.com The process is initiated by photoirradiation, leading to the formation of a radical intermediate through a single-electron transfer, facilitated by a hydrogen-bonded complex between the N-cyclopropylaniline and the chiral phosphoric acid. mdpi.com This is followed by a cascade of reactions, ultimately yielding the spiro[4.5]decane core with high diastereoselectivity. mdpi.com

The key features of this cooperative catalysis are:

Mild Reaction Conditions: The reaction proceeds under photocatalyst-free and metal catalyst-free conditions. mdpi.com

High Atom Economy: The method achieves 100% atom conversion of the substrates. mdpi.com

High Stereoselectivity: Excellent diastereoselectivity of up to 99:1 has been reported. mdpi.com

Detailed findings from this research are summarized in the table below:

EntryStarting Material 1Starting Material 2CatalystSolventYield (%)Diastereomeric Ratio (d.r.)
12-methylene-tetrahydronaphtalene-1-oneN-cyclopropylanilinerac-CPADichloromethane8850:50
22-methylene-tetrahydronaphtalene-1-oneN-(p-tolyl)cyclopropanaminerac-CPADichloromethane8552:48
32-methylene-tetrahydronaphtalene-1-oneN-(4-methoxyphenyl)cyclopropanaminerac-CPADichloromethane8255:45
42-methylene-tetrahydronaphtalene-1-oneN-(4-fluorophenyl)cyclopropanaminerac-CPADichloromethane7860:40

Data sourced from a study on the synthesis of 2-amino-spiro[4.5]decane-6-ones. mdpi.com

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like spiro[4.5]decanes to minimize environmental impact. utrgv.edumdpi.com These approaches focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. nih.gov

One prominent green methodology is the use of microwave-assisted organic synthesis (MAOS). utrgv.edumdpi.com This technique can significantly reduce reaction times and improve yields. For instance, a multicomponent domino reaction for the synthesis of spiro compounds has been developed using microwave irradiation in conjunction with an ionic liquid as a catalyst and ethanol (B145695) as a green solvent. mdpi.com This particular method, while not specific to this compound, exemplifies a green approach to constructing spirocyclic systems.

Key aspects of green chemistry in spiro compound synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ethanol. utrgv.edumdpi.com

Energy Efficiency: Employing methods like microwave irradiation to reduce energy consumption and reaction times. utrgv.edumdpi.com

Catalysis: Utilizing catalysts, such as ionic liquids or organocatalysts, to improve reaction efficiency and reduce waste. utrgv.edumdpi.com

The following table summarizes various green chemistry approaches applicable to the synthesis of spiro compounds:

Green Chemistry PrincipleApplication in Spiro Compound SynthesisExample
Alternative Solvents Use of water or ethanol as reaction media. utrgv.edumdpi.comA five-component reaction to synthesize spiro derivatives was carried out in water. utrgv.edu
Energy Efficiency Microwave-assisted synthesis to accelerate reactions. utrgv.edumdpi.comSynthesis of spiro compounds in 5-30 minutes under microwave irradiation. utrgv.edu
Catalysis Use of ionic liquids or other organocatalysts. utrgv.edumdpi.com1-methylimidazolium chloride used as a catalyst in a multicomponent domino reaction. mdpi.com
Atom Economy Multicomponent reactions where most atoms from the reactants are incorporated into the final product. mdpi.comA Knoevenagel/Michael/cyclization multicomponent domino reaction for spiro compound synthesis. mdpi.com

Structural Elucidation and Conformational Analysis in Research

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable for elucidating the intricate structures of organic compounds. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the connectivity, molecular weight, and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative Configuration Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for determining the relative arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

While specific NMR data for 2-{Spiro[4.5]decan-8-yl}propanoic acid is not extensively published, analysis of related spiro[4.5]decane structures provides a strong basis for predicting its spectral characteristics. mdpi.comuab.cat

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be complex due to the numerous non-equivalent protons in the spiro[4.5]decane framework. The protons on the cyclohexane (B81311) and cyclopentane (B165970) rings would appear as a series of overlapping multiplets in the upfield region (typically 1.30-1.90 ppm). nih.gov The proton of the carboxylic acid group (-COOH) would be a broad singlet in the downfield region, generally above 10 ppm. The methine proton of the propanoic acid moiety and the protons adjacent to the spiro-center would exhibit distinct chemical shifts influenced by their stereochemical environment.

¹³C NMR Spectroscopy: The carbon NMR spectrum would definitively show 13 distinct signals, corresponding to the 13 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would have a characteristic chemical shift in the range of 170-180 ppm. The spiro carbon, being a quaternary carbon, would also have a unique and identifiable chemical shift. The remaining aliphatic carbons of the two rings and the propanoic acid side chain would appear in the upfield region of the spectrum. mdpi.com

¹⁵N and ¹⁷O NMR Studies: While not standard for a carbocyclic carboxylic acid, specialized NMR techniques involving ¹⁵N and ¹⁷O isotopes are valuable for structurally related compounds containing these heteroatoms. For instance, in 1,4-dioxospiro[4.5]decanes, ¹⁷O NMR can provide insights into the electronic environment of the oxygen atoms. cdnsciencepub.com Although this compound lacks nitrogen, the principles of ¹⁷O NMR could be applied to study the oxygen atoms of the carboxylic acid group, offering information on hydrogen bonding and molecular interactions.

A summary of expected NMR data is presented below:

Nucleus Functional Group Expected Chemical Shift (ppm)
¹H -COOH > 10 (broad singlet)
¹H -CH- (propanoic acid) 2.2 - 2.6
¹H Spiro[4.5]decane framework 1.3 - 1.9 (complex multiplets)
¹³C -C=O (carboxylic acid) 170 - 180
¹³C Spiro carbon (quaternary) 35 - 45

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. evitachem.com For this compound (C₁₃H₂₂O₂), the molecular weight is approximately 210.31 g/mol . evitachem.com

In a mass spectrometer, the molecule is ionized, often forming a molecular ion ([M]⁺), which then breaks apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the molecule's structure. For carboxylic acids, common fragmentation patterns include the loss of the hydroxyl group (-OH, mass loss of 17) and the carboxylic group (-COOH, mass loss of 45). libretexts.org The fragmentation of the spiro[4.5]decane ring system would likely involve cleavage of the C-C bonds of the rings, leading to a series of fragment ions separated by 14 mass units, corresponding to the loss of CH₂ groups. libretexts.org

Predicted mass spectrometry data for a closely related analogue, spiro[4.5]decane-8-carboxylic acid, suggests the formation of various adducts that can be analyzed to confirm the molecular mass. uni.lu

AdductPredicted m/z
[M+H]⁺183.13796
[M+Na]⁺205.11990
[M-H]⁻181.12340

Infrared (IR) Spectroscopy for Functional Group Analysis in Complex Molecules

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be dominated by absorptions characteristic of the carboxylic acid group and the alkane C-H bonds.

The most prominent features would be:

A very broad absorption band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.

A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration. pressbooks.pub

Multiple sharp absorptions in the range of 2850-3000 cm⁻¹ due to the C-H stretching vibrations of the sp³ hybridized carbons in the spiro[4.5]decane rings and the propanoic acid side chain.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique can unambiguously establish the absolute configuration of chiral centers and provide detailed information about bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound is not publicly available, studies on similar spiro[4.5]decane derivatives have been reported. For example, the crystal structure of (2S)-2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid reveals that the six-membered cyclohexane ring adopts a stable chair conformation. nih.gov Similarly, the structure of (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acid has been determined, providing insights into the packing and hydrogen bonding networks of spirocyclic carboxylic acids. researchgate.net

Based on these related structures, it is expected that this compound would also crystallize with the cyclohexane ring in a chair conformation, as this minimizes steric and torsional strain. X-ray analysis would also reveal the relative orientation of the propanoic acid substituent on the cyclohexane ring (axial vs. equatorial) and how the molecules pack together in the crystal lattice.

Conformational Analysis of the Spiro[4.5]decane System

The spiro[4.5]decane system consists of a cyclopentane ring and a cyclohexane ring joined by a single spiro carbon atom. The conformational behavior of this system is primarily dictated by the larger and more flexible cyclohexane ring.

Consistent with general principles of cycloalkane stereochemistry, the cyclohexane ring in spiro[4.5]decane preferentially adopts a chair conformation to minimize angle and torsional strain. nih.govchemistrysteps.com This is the lowest energy conformation. The cyclopentane ring is less flexible and typically adopts an envelope or twist conformation.

For a substituted spiro[4.5]decane like the title compound, the key conformational question is the orientation of the propanoic acid group on the cyclohexane ring. The substituent can occupy either an axial or an equatorial position. Generally, bulky substituents prefer the equatorial position to minimize steric interactions with the rest of the ring system. cdnsciencepub.com Theoretical studies on substituted spiro[4.5]decanes have explored the influence of solvent and substituent type on this axial/equatorial equilibrium. cdnsciencepub.com For this compound, the propanoic acid group is expected to predominantly occupy the more stable equatorial position in the chair conformation of the cyclohexane ring.

Ring Conformations and Equilibria (e.g., Chair Conformation Preference)

At room temperature, cyclohexane rings undergo a rapid "ring flip" between two equivalent chair conformations. fiveable.meyoutube.com However, in substituted spiro[4.5]decanes, the presence of the spiro-fused cyclopentane ring and other substituents can make these chair conformations non-equivalent in energy, leading to a preference for one over the other. msu.edu The equilibrium will favor the conformer that minimizes steric interactions.

Other, less stable conformations of the cyclohexane ring include the boat, twist-boat, and half-chair conformations. openstax.orgfiveable.me The boat conformation is less stable than the chair due to steric hindrance between the "flagpole" hydrogens and eclipsing interactions along the sides. fiveable.me The twist-boat conformation is more stable than the pure boat form but still higher in energy than the chair. openstax.org The half-chair is a high-energy intermediate in the process of a ring flip. libretexts.org For this compound, the cyclohexane ring is expected to predominantly adopt a chair conformation to achieve maximum stability.

ConformationRelative Energy (kJ/mol)Key Strain Factors
Chair0Minimal angle and torsional strain libretexts.orgopenstax.org
Twist-Boat~23Steric and torsional strain openstax.org
Boat~29Flagpole steric strain and eclipsing torsional strain fiveable.me
Half-Chair~45Significant angle and torsional strain libretexts.org

Influence of Substituents on Molecular Conformation

The presence of a substituent on the cyclohexane ring of the spiro[4.5]decane system has a significant impact on the conformational equilibrium. In a chair conformation, substituents can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). youtube.com

Due to steric hindrance, substituents generally prefer the equatorial position. msu.edu In an axial position, a substituent experiences 1,3-diaxial interactions, which are repulsive steric interactions with the other two axial atoms on the same side of the ring. libretexts.org By occupying the more spacious equatorial position, these unfavorable interactions are avoided. msu.edu

For this compound, the propanoic acid group is located at the 8-position of the spiro[4.5]decane skeleton, which is on the cyclohexane ring. The conformational equilibrium of the cyclohexane ring will be heavily influenced by the energetic preference of this substituent for the equatorial position. The chair conformation where the 2-propanoic acid group is in the equatorial position will be significantly more stable and therefore more populated at equilibrium than the conformation where it is in the axial position. This preference for the equatorial orientation of the substituent dictates the predominant three-dimensional shape of the molecule. Computational studies on other substituted spiro[4.5]decanes have shown that both steric and electrostatic interactions play a role in determining the axial/equatorial relative stability. cdnsciencepub.com

Substituent PositionRelative StabilityPrimary Steric Interactions
EquatorialMore StableMinimal steric strain msu.edu
AxialLess Stable1,3-diaxial interactions libretexts.org

Theoretical and Computational Studies

Quantum Mechanical Calculations for Molecular Structure and Properties

Quantum mechanical calculations are fundamental to understanding the electronic structure and properties of molecules. These methods, particularly Density Functional Theory (DFT), are widely used for their balance of accuracy and computational cost. bohrium.comnih.gov

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. bohrium.com It is particularly useful for predicting the geometries, energies, and properties of spiro compounds. numberanalytics.comnih.gov For 2-{Spiro[4.5]decan-8-yl}propanoic acid, DFT calculations could be employed to determine key structural parameters.

A typical DFT study on this molecule would involve geometry optimization to find the lowest energy conformation. Functionals like B3LYP with basis sets such as 6-311++G(d,p) are commonly used for such calculations on organic molecules. bohrium.comnih.gov The outputs of these calculations would provide a wealth of information.

Illustrative Data from a Hypothetical DFT Calculation:

PropertyPredicted Value
Total Energy (Hartree)-XXX.XXXX
Dipole Moment (Debye)X.XX
HOMO Energy (eV)-X.XX
LUMO Energy (eV)X.XX
HOMO-LUMO Gap (eV)X.XX

Note: The values in this table are illustrative and would be the result of actual DFT calculations.

These calculations can also predict vibrational frequencies, which can be compared with experimental infrared spectroscopy data to validate the computed structure. researchgate.net

Molecular Mechanics and Dynamics Simulations for Conformational Stability

While quantum mechanics provides detailed electronic information, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the conformational landscape of flexible molecules like this compound. numberanalytics.comresearchgate.net These methods use classical physics to model the interactions between atoms.

Molecular mechanics can be used to perform a conformational search to identify various stable isomers and their relative energies. numberanalytics.com This is crucial for spiro compounds, which can have complex stereochemistry. numberanalytics.com Following this, molecular dynamics simulations can provide insights into the dynamic behavior of the molecule over time, showing how it flexes and moves in different environments, such as in a solvent. nih.govresearchgate.net

Prediction of Reactivity and Regioselectivity Based on Electronic Structure

The electronic properties calculated using DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity. mdpi.com The HOMO-LUMO gap can indicate the chemical stability of the molecule. researchgate.net

For this compound, the locations of the HOMO and LUMO can suggest where electrophilic and nucleophilic attacks are most likely to occur. This information is vital for predicting the regioselectivity of its reactions. For instance, the carboxylic acid group would be expected to be a primary site for certain reactions, and its influence on the spirocyclic core can be computationally modeled.

Development and Application of Computational Models for Spiro Compounds

The development of accurate computational models is essential for the study of complex spirocyclic systems. nih.gov These models need to correctly account for the unique steric and electronic effects introduced by the spiro center. The spiro[4.5]decane framework has been a subject of interest in the development of inhibitors for various biological targets, highlighting the importance of reliable computational models. rsc.org

Computational studies on related spiro[4.5]decane derivatives have been used to understand their interaction with biological systems, which can guide the design of new therapeutic agents. nih.govnih.gov Similar methodologies could be applied to this compound to explore its potential biological activities.

Stereochemical Predictions and Verification via Computational Methods

Spiro compounds can exhibit complex stereochemistry, including the possibility of axial chirality. wikipedia.org The spiro atom itself can be a stereocenter. numberanalytics.com Computational methods are invaluable for predicting the relative stability of different stereoisomers. numberanalytics.com

For this compound, which has multiple chiral centers, computational methods can be used to:

Determine the most stable diastereomers.

Calculate the energy barriers for conformational changes.

Predict spectroscopic properties, such as NMR chemical shifts, which can then be used to help identify the stereoisomers experimentally. numberanalytics.com

The absolute configuration of chiral spiro compounds can often be confirmed by comparing experimentally obtained circular dichroism (CD) spectra with those predicted by time-dependent DFT (TD-DFT) calculations.

Chemical Transformations and Derivatization

Reactions Involving the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group that can undergo a range of chemical conversions, providing access to a diverse set of derivatives.

Esterification and Amidation Reactions

Esterification: The conversion of 2-{Spiro[4.5]decan-8-yl}propanoic acid to its corresponding esters can be achieved through several established methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, is a common approach. Given the potential for steric hindrance from the bulky spiro[4.5]decane group, reaction conditions may require elevated temperatures and the use of a large excess of the alcohol to drive the equilibrium towards the ester product.

Alternatively, for milder conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). These reagents activate the carboxylic acid, facilitating nucleophilic attack by the alcohol.

Amidation: The synthesis of amides from this compound can also be accomplished using various synthetic strategies. Direct condensation with an amine is thermally demanding and often results in the formation of an ammonium (B1175870) carboxylate salt. Therefore, the use of coupling reagents is generally preferred. Reagents such as DCC, EDC, or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can effectively mediate the formation of the amide bond under mild conditions. The choice of coupling agent and reaction conditions can be tailored to the specific amine being used and the desired purity of the final product. For sterically hindered amines, more specialized and potent coupling reagents may be necessary to achieve high yields.

Table 1: Potential Esterification and Amidation Reactions

Transformation Reagents and Conditions Product
Esterification R'OH, cat. H₂SO₄, heat 2-{Spiro[4.5]decan-8-yl}propanoate ester
Esterification R'OH, DCC/DMAP, CH₂Cl₂ 2-{Spiro[4.5]decan-8-yl}propanoate ester
Amidation R'R''NH, EDC/HOBt, DMF N,N-disubstituted-2-{Spiro[4.5]decan-8-yl}propanamide
Amidation R'NH₂, HATU, DIPEA, DMF N-substituted-2-{Spiro[4.5]decan-8-yl}propanamide

Reduction and Oxidation Pathways

Reduction: The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, 2-{Spiro[4.5]decan-8-yl}propan-1-ol. Strong reducing agents are typically required for this transformation. Lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) is a highly effective reagent for this purpose. The reaction proceeds via a lithium aluminate salt intermediate, which is subsequently hydrolyzed to yield the alcohol.

A milder alternative involves the use of borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS). These reagents offer greater functional group tolerance compared to LiAlH₄.

Oxidation: While carboxylic acids are generally in a high oxidation state, oxidative degradation of the propanoic acid side chain can occur under specific conditions. For instance, oxidative decarboxylation can lead to the formation of a spiro[4.5]dec-8-ylethylidene derivative. This transformation can be challenging and may require specialized reagents.

Reactions at the Spiro[4.5]decane Core

The spiro[4.5]decane framework, consisting of a cyclopentane (B165970) and a cyclohexane (B81311) ring sharing a single carbon atom, is relatively inert. However, functionalization can be achieved through various synthetic strategies, although this may require harsh reaction conditions.

Functionalization of the Decalin Ring System

Direct functionalization of the saturated carbocyclic rings of the spiro[4.5]decane core is challenging due to the lack of inherent reactivity. However, radical halogenation, for example, using N-bromosuccinimide (NBS) under photochemical or radical initiation conditions, could potentially introduce a bromine atom onto the cyclohexane or cyclopentane ring. The position of halogenation would be influenced by the relative stability of the resulting carbon radical intermediates. Subsequent nucleophilic substitution or elimination reactions could then be used to introduce other functional groups.

Ring-Opening and Ring-Expansion Reactions (if applicable)

Ring-opening reactions of the spiro[4.5]decane core are not common under standard laboratory conditions due to the stability of the carbocyclic system. Such transformations would likely require high-energy processes or the introduction of specific functional groups to facilitate ring cleavage.

Ring-expansion reactions, while synthetically valuable, would necessitate a multi-step sequence starting with the introduction of appropriate functional groups on the ring system. For instance, the formation of a cyclopropylmethyl-substituted spiro[4.5]decane derivative could potentially undergo a rearrangement to a larger ring system under specific conditions. However, there is no direct evidence in the literature for such transformations on this specific spirocyclic system.

Synthesis of Advanced Intermediates and Scaffolds

The unique three-dimensional structure of the spiro[4.5]decane moiety makes this compound and its derivatives attractive starting materials for the synthesis of advanced intermediates and molecular scaffolds for drug discovery and materials science.

By utilizing the chemical transformations described above, a variety of functionalized spiro[4.5]decane derivatives can be prepared. For example, the alcohol obtained from the reduction of the carboxylic acid can serve as a precursor for the synthesis of ethers, aldehydes, or other oxygen-containing functional groups. The amides can be further modified or incorporated into larger peptide-like structures.

The spiro[4.5]decane core itself can act as a rigid scaffold to which various pharmacophores can be attached with precise spatial orientation. The synthesis of libraries of compounds based on this scaffold could be a valuable strategy in the search for new biologically active molecules. The inherent chirality of certain substituted spiro[4.5]decanes also offers opportunities for the development of enantiomerically pure compounds.

Role of this compound as a Synthetic Building Block

The utility of this compound as a synthetic intermediate lies in the reactivity of its carboxylic acid moiety. This functional group can readily undergo a variety of well-established chemical transformations, enabling the attachment of diverse substituents and the construction of more complex molecules.

Key transformations of the carboxylic acid group include, but are not limited to:

Amide Bond Formation: Coupling of the carboxylic acid with a wide range of primary and secondary amines, facilitated by standard coupling reagents (e.g., HATU, HOBt/EDC), can lead to the synthesis of a library of amides. This is a particularly valuable transformation in medicinal chemistry, as the amide bond is a key structural feature in many biologically active compounds.

Esterification: Reaction with various alcohols under acidic or base-catalyzed conditions can yield a series of esters. The nature of the alcohol can be varied to modulate properties such as lipophilicity and metabolic stability.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol. This alcohol can then serve as a handle for further functionalization, such as etherification or oxidation to an aldehyde.

Conversion to Other Functional Groups: The carboxylic acid can be converted into other functional groups such as acid chlorides, which are highly reactive intermediates for acylation reactions, or isocyanates, which can be used in the synthesis of ureas and carbamates.

The spiro[4.5]decane scaffold itself provides a unique and rigid conformational constraint. This is a desirable feature in drug design as it can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding. The stereochemistry of the spiro center and the substituent at the 8-position of the decane (B31447) ring also introduces additional structural diversity that can be explored.

Preparation of Analogues for Elucidating Structure-Reactivity Relationships

The systematic preparation of analogues of this compound is a crucial step in understanding structure-reactivity relationships (SRR) and, by extension, structure-activity relationships (SAR) in a medicinal chemistry context. By modifying specific parts of the molecule and observing the impact on its chemical reactivity or biological activity, researchers can identify key structural features responsible for a desired effect.

A strategic approach to analogue synthesis would involve modifications at several key positions:

Modification Site Potential Modifications Rationale for Structure-Reactivity Studies
Propanoic Acid Side Chain - Variation of the chain length (e.g., acetic, butanoic acid).- Introduction of substituents on the chain (e.g., methyl, hydroxyl).- Conversion to other acidic groups (e.g., tetrazole, phosphonic acid).To probe the optimal distance and geometry between the spiro core and the acidic group for interaction with a target. To investigate the influence of stereochemistry and steric bulk on reactivity and binding.
Spiro[4.5]decane Core - Introduction of substituents on the rings.- Alteration of the ring size (e.g., spiro[3.5]nonane, spiro[5.5]undecane).- Introduction of heteroatoms into the rings (e.g., aza- or oxa-spiro[4.5]decanes).To evaluate the impact of conformational rigidity and the spatial arrangement of substituents on chemical properties and biological interactions. To explore the role of heteroatoms in forming key interactions (e.g., hydrogen bonds) with a biological target.
Carboxylic Acid Group - Conversion to a variety of amides, esters, and other functional groups as described in section 5.3.1.To systematically explore the effect of modifying the electronic and steric properties of this key functional group on the overall reactivity and biological profile of the molecule.

By synthesizing and studying a diverse set of such analogues, a comprehensive understanding of the structure-reactivity landscape can be developed. This knowledge is invaluable for the rational design of new molecules with optimized properties, whether for applications in materials science or as potential therapeutic agents. The data gathered from these studies can inform the development of predictive models for the activity of related compounds, thereby accelerating the discovery process.

Advanced Analytical Methodologies for Research Samples

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a cornerstone for the separation and analysis of chemical compounds. For a molecule like 2-{Spiro[4.5]decan-8-yl}propanoic acid, both high-performance liquid chromatography and gas chromatography-mass spectrometry serve distinct but complementary purposes.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile organic compounds and for their purification. auroraprosci.com For this compound, reversed-phase HPLC is a particularly suitable method. auroraprosci.com This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. auroraprosci.com The retention of the compound on the column is influenced by the spiro[4.5]decane ring system and the polarity of the propanoic acid side chain.

The final isolation steps for many complex spiro compounds often involve HPLC, which highlights its utility in obtaining highly pure samples for further research. mdpi.com Method development would involve optimizing the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water with an acid modifier like formic acid to ensure the carboxylic acid is protonated) and selecting an appropriate column (e.g., a C18 column) to achieve optimal separation from any synthetic intermediates or impurities. sielc.com

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid
Gradient Start at 60% B, increase to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Expected Retention Time ~8.5 min

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the separation and identification of volatile and semi-volatile compounds. jmchemsci.com However, due to the low volatility of carboxylic acids like this compound, a derivatization step is required to convert the analyte into a more volatile form. This typically involves esterification (e.g., with methanol (B129727) to form the methyl ester) or silylation (to form a trimethylsilyl (B98337) ester).

Once derivatized, the compound can be analyzed by GC-MS. The gas chromatograph separates the derivative from other components in the sample based on boiling point and polarity, and the mass spectrometer fragments the molecule and detects the resulting ions. jmchemsci.com The resulting fragmentation pattern provides a "fingerprint" that can confirm the structure of the analyte. jmchemsci.com This method is highly effective for identifying impurities and characterizing complex mixtures. mdpi.com

Table 2: Predicted GC-MS Fragmentation Data for a Methyl Ester Derivative

Fragment (m/z)Possible Identity
224[M]+ (Molecular ion of methyl 2-{spiro[4.5]decan-8-yl}propanoate)
165[M - COOCH3]+ (Loss of the methoxycarbonyl group)
137Fragment corresponding to the spiro[4.5]decane ring system
59[COOCH3]+

Other Advanced Analytical Tools for Complex Organic Molecules (e.g., UPLC, LC-MS)

Beyond standard HPLC and GC-MS, other advanced techniques offer enhanced capabilities for analyzing complex molecules such as this compound.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for higher resolution, greater sensitivity, and much faster analysis times. auroraprosci.com This increased speed and resolution are particularly advantageous in high-throughput screening and complex mixture analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography (either HPLC or UPLC) with the detection capabilities of mass spectrometry. scientistlive.com This hyphenated technique is exceptionally powerful for the analysis of non-volatile compounds, as it does not require derivatization. LC-MS provides crucial information, including the precise molecular weight of the target compound, which is essential for confirming its identity. scientistlive.com The soft ionization techniques typically used, such as electrospray ionization (ESI), result in a mass spectrum dominated by the molecular ion, often as a protonated adduct [M+H]+ or a sodiated adduct [M+Na]+. scientistlive.comuni.lu

LC-MS is invaluable for identifying unknown impurities and degradation products, as it can provide both retention time data and molecular weight information simultaneously.

Table 3: Expected LC-MS Data for this compound

AdductIonization ModeExpected m/z
[M+H]+Positive211.1693
[M+Na]+Positive233.1512
[M-H]-Negative209.1547

Note: m/z values are calculated based on the molecular formula C13H22O2.

These advanced analytical methods are fundamental in the research and development of novel chemical entities like this compound, ensuring the quality and integrity of scientific findings.

Future Research Directions and Synthetic Challenges

Development of More Efficient and Sustainable Synthetic Routes

One promising avenue is the use of multicomponent domino reactions, which allow for the construction of complex spirocycles in a single step from simple starting materials. mdpi.comnih.gov This approach is not only more efficient but also minimizes waste. mdpi.com For instance, a microwave-assisted, multicomponent domino reaction using an ionic liquid as a catalyst has been successfully employed for the green synthesis of various spiro compounds. mdpi.comnih.gov The application of such methodologies to the synthesis of 2-{Spiro[4.5]decan-8-yl}propanoic acid could significantly streamline its production.

Furthermore, the integration of photocatalysis and organocatalysis offers a metal-free and milder alternative to traditional metal-catalyzed reactions. mdpi.com A synergistic approach combining these techniques has been shown to achieve high diastereoselectivity in the synthesis of 2-amino-spiro[4.5]decane-6-ones with 100% atom economy, highlighting its potential for creating sustainable synthetic pathways for related spiro[4.5]decane structures. mdpi.com

Exploration of Novel Reactivity and Transformation Pathways

The rigid spiro[4.5]decane scaffold provides a unique platform for exploring novel chemical reactions and transformations. The development of new synthetic methods to access densely functionalized spiro[4.5]decanes is an active area of research. researchgate.net

For example, the gold(I)-catalyzed vinylogous Conia ene reaction has been developed to construct spiro[4.5]deca-1,6-diene-8-ones from readily available starting materials under mild conditions. researchgate.net Investigating analogous intramolecular cyclizations or rearrangements starting from precursors of this compound could unveil new pathways to this and other structurally diverse spiro compounds.

Domino reactions, such as the NaH-promoted reaction between azadienes and Nazarov reagents, have also been employed to create spiro[4.5]decane derivatives with high diastereoselectivity via a [4+2] cycloaddition. researchgate.net Exploring the reactivity of substrates related to this compound in similar domino sequences could lead to the discovery of novel and efficient synthetic routes.

Advancements in Stereocontrol for Complex Spirocyclic Systems

The stereoselective synthesis of spiro compounds is a significant challenge due to the presence of a spirocyclic quaternary carbon center. researchgate.netrsc.org Controlling the three-dimensional arrangement of atoms is crucial, as different stereoisomers can exhibit vastly different biological activities.

Recent years have seen a surge in the development of asymmetric methodologies for the synthesis of spirocycles, largely driven by the advent of organocatalysis. rsc.org Chiral ligands and catalysts are increasingly being used to achieve high enantioselectivity in the formation of spirocyclic frameworks. rsc.org The increased rigidity of the spiro center can, in turn, enhance the enantiomeric excess in asymmetric reactions. rsc.org

For the synthesis of spiro[4.5]decane derivatives, diastereoselective approaches have been successfully implemented. For example, a synergistic photocatalysis and organocatalysis strategy has been used to synthesize 2-amino-spiro[4.5]decane-6-ones with a high diastereomeric ratio of up to 99:1. mdpi.com Future work will likely focus on adapting and refining these methods to achieve precise stereocontrol in the synthesis of this compound and its analogues.

Integration of Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis and high-throughput experimentation holds immense potential for accelerating the discovery and optimization of synthetic routes to complex molecules like this compound. Automated platforms can perform a large number of reactions in parallel, allowing for the rapid screening of reaction conditions, catalysts, and substrates. nih.gov

An end-to-end automated workflow has been developed for the synthesis of C(sp3)-enriched drug-like molecules, which includes synthesis, work-up, and purification with minimal human intervention. nih.gov This system utilizes continuous flow chemistry and automated liquid-liquid extraction. nih.gov Applying such automated technologies to the synthesis of spiro[4.5]decane derivatives could significantly reduce the time and effort required for route development and library synthesis for structure-activity relationship studies.

The use of automated peptide synthesizers has also been reported in the synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives, demonstrating the applicability of automation to spirocycle synthesis. researchgate.net The future of synthesizing complex spirocyclic systems will likely involve a greater reliance on these automated technologies to navigate the intricate synthetic landscapes efficiently.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.